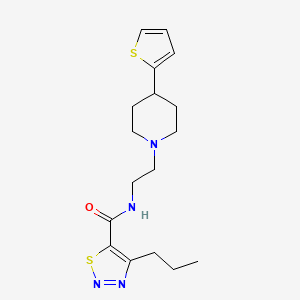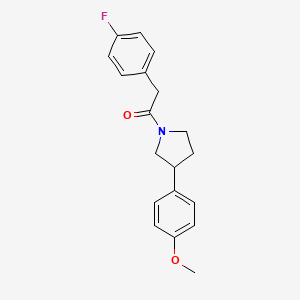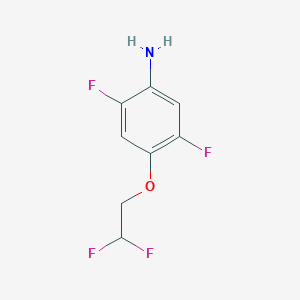![molecular formula C17H17ClN2O4 B2854699 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 1421480-86-5](/img/structure/B2854699.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea, commonly known as BPU, is a small molecule inhibitor that has shown promising results in scientific research. BPU was first synthesized in the 1990s by researchers at the University of Arizona and has since been studied for its potential applications in cancer treatment.
Mécanisme D'action
BPU binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the destabilization of many client proteins that are dependent on HSP90 for their stability and function. These client proteins include many oncogenic proteins that are overexpressed in cancer cells, making them particularly vulnerable to HSP90 inhibition.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, BPU has also been shown to have other biochemical and physiological effects. For example, BPU has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents. BPU has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPU is that it is a small molecule inhibitor, making it relatively easy to synthesize and study in the laboratory. However, BPU has some limitations as well. For example, BPU is not very soluble in water, which can make it difficult to administer in animal studies. Additionally, BPU has shown some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on BPU. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of BPU. Another area of interest is the development of new formulations of BPU that are more soluble and less toxic. Finally, there is potential for the use of BPU in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of BPU involves the reaction of 2-chlorophenyl isocyanate with 3-(benzo[d][1,3]dioxol-5-yl)propane-1,3-diol in the presence of a base catalyst. The resulting product is then treated with urea to form the final compound. The synthesis of BPU is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
BPU has been extensively studied for its potential applications in cancer treatment. Research has shown that BPU inhibits the growth of cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and survival. By inhibiting HSP90, BPU disrupts the signaling pathways that cancer cells rely on for their growth and survival, leading to their death.
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPRRGRPJNLUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)


![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)
![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)

![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)
